Conjugate Potency Enhancement: Rituximab-UC-1V150 Achieves 10- to 20-Fold Lower EC50 Than Unconjugated Form
Direct conjugation of UC-1V150 to the anti-CD20 antibody rituximab produces a 10- to 20-fold increase in pro-inflammatory activity compared to the unconjugated agonist. Using the optimized NHS:UC-1V150 method, rituximab-UC-1V150 conjugates demonstrated EC50 values of 28-53 nM, whereas unconjugated UC-1V150 exhibited an EC50 of 547 nM in the same in vitro system [1].
| Evidence Dimension | EC50 for pro-inflammatory activity |
|---|---|
| Target Compound Data | Rituximab-UC-1V150 conjugate: EC50 28-53 nM |
| Comparator Or Baseline | Unconjugated UC-1V150: EC50 547 nM |
| Quantified Difference | 10.3- to 19.5-fold lower EC50 (approximately 10- to 20-fold potency increase) |
| Conditions | In vitro pro-inflammatory activity assay; human peripheral blood leukocytes |
Why This Matters
This 10- to 20-fold potency gain upon conjugation demonstrates that UC-1V150's aldehyde-mediated coupling enhances rather than compromises TLR7 activity, a critical advantage for ISAC development over payloads that lose activity upon conjugation.
- [1] Gadd AJR, Greco F, Cobb AJ, Edwards AD. Targeted activation of toll-like receptors: conjugation of a toll-like receptor 7 agonist to a monoclonal antibody maintains antigen binding and specificity. Bioconjug Chem. 2015;26(8):1743-52. doi: 10.1021/acs.bioconjchem.5b00302. View Source
